2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone
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Overview
Description
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a sulfanyl linkage to a methylphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a thiol compound, such as 4-methylthiophenol, under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The ethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
- 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
- 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone lies in its specific substitution pattern and the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-4-17-14-19-15(18-5-2)21-16(20-14)23-10-13(22)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHECLYKYPZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)C)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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